molecular formula C6H5BrF2N2 B13024749 6-Bromo-3-(difluoromethyl)pyridin-2-amine

6-Bromo-3-(difluoromethyl)pyridin-2-amine

Katalognummer: B13024749
Molekulargewicht: 223.02 g/mol
InChI-Schlüssel: YRQSNDBGPPZRJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(difluoromethyl)pyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)pyridin-2-amine typically involves the bromination of 3-(difluoromethyl)pyridin-2-amine. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is catalyzed by palladium and proceeds under mild conditions, making it suitable for the synthesis of various heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(difluoromethyl)pyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-(difluoromethyl)pyridin-2-amine is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: To investigate the biological activity of pyridine derivatives.

    Material Science: In the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3-(difluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Eigenschaften

Molekularformel

C6H5BrF2N2

Molekulargewicht

223.02 g/mol

IUPAC-Name

6-bromo-3-(difluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H5BrF2N2/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H,(H2,10,11)

InChI-Schlüssel

YRQSNDBGPPZRJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1C(F)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.